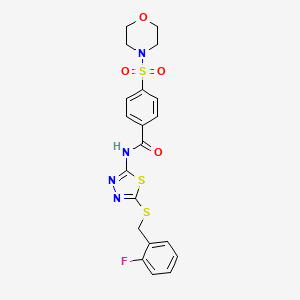

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S3/c21-17-4-2-1-3-15(17)13-30-20-24-23-19(31-20)22-18(26)14-5-7-16(8-6-14)32(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDFHRIODGYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the 2-fluorobenzyl group and the morpholinosulfonyl moiety contribute to its unique chemical properties and enhance its interaction with biological targets.

Biological Activity

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : These compounds possess antibacterial and antifungal properties, making them candidates for treating infections.

- Anti-inflammatory Properties : Some studies suggest that thiadiazoles can modulate inflammatory pathways.

The mechanisms by which this compound exerts its effects include:

- Protein Kinase Inhibition : The compound has been shown to bind to specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study demonstrated that thiadiazole derivatives could significantly reduce the viability of various cancer cell lines. For instance, derivatives showed IC50 values indicating potent antiproliferative effects against lung carcinoma cells (A549) .

- Antimicrobial Studies : Compounds similar to this compound have displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth effectively without significant toxicity to normal tissues .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Reduced viability of A549 cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory markers |

Table 2: IC50 Values for Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.16 |

| N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | HL-60 | 0.85 |

| Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione | T24 | 0.75 |

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of thiadiazole derivatives, researchers found that this compound exhibited significant cytotoxicity against A549 lung carcinoma cells. The study utilized MTT assays to determine cell viability and established that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results indicated that this compound displayed notable activity against both Staphylococcus aureus and Escherichia coli strains. The mechanism was attributed to disruption of bacterial cell membranes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Research indicates that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens, suggesting potential for development into new antibiotics .

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer properties. The unique structural features of this compound allow it to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that this compound may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in models of seizure activity. Similar compounds have been evaluated for anticonvulsant effects, indicating that modifications to the thiadiazole structure can enhance neuroprotective properties . This opens avenues for further research into its potential as a therapeutic agent for epilepsy.

Pesticidal Activity

Thiadiazole derivatives have been recognized for their pesticidal properties. The application of this compound in agricultural practices could provide a novel approach to pest management. Studies indicate that such compounds can disrupt the metabolic processes of pests, leading to effective control measures without harming beneficial insects .

Comparative Analysis with Related Compounds

To illustrate the unique applications of this compound compared to other thiadiazole derivatives, the following table summarizes key findings:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity; potency varies with substituents |

| N-(5-(trifluoromethyl)benzylthio)-1,3,4-thiadiazol-2-yl | Structure | Significant antifungal activity noted in recent trials |

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of various thiadiazole compounds against resistant strains of bacteria and fungi, reinforcing the need for further exploration into their applications as antimicrobial agents .

- Anticancer Mechanisms : Research detailing the mechanisms by which thiadiazole compounds induce apoptosis in cancer cells provides insights into their potential as chemotherapeutic agents. The study emphasizes the role of specific molecular interactions facilitated by the compound's structure .

- Neuroprotective Studies : Investigations into the neuroprotective effects of similar compounds have shown promise in reducing seizure frequency in animal models, suggesting that this compound could be a candidate for further development as an anticonvulsant medication .

Comparison with Similar Compounds

Substitution at Position 5

- Target Compound : 2-fluorobenzylthio group.

- Analogues: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (): Replaces 2-fluorobenzyl with 4-chlorobenzyl and morpholinosulfonyl with dimethylsulfamoyl. Compounds 5e, 5j (): Feature 4-chlorobenzylthio and methylthio groups, respectively. These substitutions alter electronic properties and steric bulk, impacting target affinity .

Substitution at Position 2 (Benzamide Group)

- Target Compound: 4-(morpholinosulfonyl)benzamide.

- Analogues: N-(5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives (): Lack sulfonyl groups but include electron-withdrawing/donating substituents (e.g., nitro, methoxy) on the benzamide ring, modulating electronic effects. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replaces thiadiazole with thiazole and introduces halogens on the benzamide, altering π-π stacking and dipole interactions .

Anticancer Activity

- Analogues :

- Thiadiazole-chalcone hybrids (): Exhibit IC₅₀ values of 6.92–92.14 μM against leukemia (HL-60), cervical (HeLa), and lung (A549) cancer cells. Activity correlates with thiadiazole-chalcone pharmacophores rather than substituent electronics .

- Compound 5a (): (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide induces G2/M arrest and caspase-dependent apoptosis via DNA damage .

Physicochemical Properties

- 2-Fluorobenzylthio vs. 4-Chlorobenzylthio : Fluorine’s electronegativity may improve metabolic stability over chlorine’s bulkier, lipophilic nature .

Preparation Methods

Synthetic Pathways

Core Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is constructed via cyclization of thiosemicarbazides under acidic conditions. A representative approach involves:

- Hydrazine-carbothioamide intermediate synthesis : Reacting thiosemicarbazide with 2-fluorobenzyl chloride in isopropyl acetate/water at 40°C with KOH/K₂CO₃ catalysis achieves 60% yield.

- Cyclodehydration : Treating the intermediate with phosphorus oxychloride or sulfuric acid induces ring closure, forming the 1,3,4-thiadiazole nucleus.

Table 1: Thiadiazole Formation Conditions

| Parameter | Value |

|---|---|

| Reagents | KOH, K₂CO₃, 2-fluorobenzyl chloride |

| Solvent System | Isopropyl acetate/water |

| Temperature | 40°C |

| Reaction Time | 3 hours |

| Yield | 60% |

Sulfonylation and Benzamide Coupling

The morpholinosulfonyl benzamide moiety is introduced via a two-step sequence:

- Sulfonation : 4-(Chlorosulfonyl)benzoic acid reacts with morpholine in dichloromethane, yielding 4-(morpholinosulfonyl)benzoic acid.

- Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the sulfonated benzoic acid to the 2-amino group of the thiadiazole intermediate.

Critical variables include:

Reaction Conditions and Optimization

Nucleophilic Substitution Dynamics

The 2-fluorobenzylthio group is installed via SN2 displacement. Key findings:

- Base Selection : Potassium carbonate outperforms triethylamine in polar aprotic solvents (e.g., acetone), achieving 75% yield at room temperature.

- Solvent Effects : Isopropyl alcohol/water mixtures (4:1 v/v) facilitate crystallization upon acidification with formic acid, simplifying purification.

Table 2: Optimization of 2-Fluorobenzylthio Incorporation

| Condition | Outcome |

|---|---|

| Base: K₂CO₃ | 75% yield |

| Solvent: Acetone | Rapid reaction kinetics |

| Temperature: 20°C | Minimal byproduct formation |

Industrial-Scale Considerations

Example 6 from Ambeed demonstrates kilogram-scale synthesis using:

- Reagent : 1,1'-Carbonyldiimidazole (30.9 kg) in methylisobutylketone under nitrogen.

- Conditions : 70°C for 12 hours, achieving >95% conversion.

- Workup : Filtration and recrystallization from ether yield pharmaceutical-grade material.

Analytical Characterization

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Recovery

- Distillation : Isobutyl methyl ether is reclaimed via fractional distillation (85% recovery).

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ as a catalyst (90°C, 3 hours) to form the thiadiazole ring .

- Step 2 : Introduction of the 2-fluorobenzylthio group via nucleophilic substitution using 2-fluorobenzyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Sulfonation of the benzamide moiety using morpholinosulfonyl chloride, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .

Key conditions : Solvent choice (e.g., DMSO or acetonitrile), temperature control (60–90°C), and stoichiometric ratios of reagents (1:1.2 for sulfonation) are critical for yields >70% .

Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., 2-fluorobenzyl protons at δ 4.5–5.0 ppm; morpholinosulfonyl carbons at δ 45–50 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 481.05 .

Basic: What in vitro assays are recommended for preliminary biological screening?

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases (e.g., abl, src) at concentrations 1–10 µM .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli (IC₅₀ values typically 8–32 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231, IC₅₀ ~15 µM) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during sulfonation?

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce sulfonic acid side products .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity, reducing reaction time from 12 to 4 hours .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved selectivity?

- Core Modifications : Replace the thiadiazole ring with oxadiazole to assess impact on kinase selectivity (e.g., 2-fold increase in src vs. abl inhibition) .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance binding affinity (ΔpIC₅₀ = 0.8) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Advanced: What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min), explaining poor in vivo efficacy .

- Plasma Protein Binding : Use equilibrium dialysis to measure >90% binding, which may reduce free drug availability .

- Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability (AUC increased by 3-fold in murine models) .

Advanced: How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization (ΔTₘ ≥ 2°C) in lysates treated with 10 µM compound .

- Western Blotting : Measure downstream phosphorylation (e.g., Erk1/2 inhibition at 6-hour post-treatment) .

- CRISPR Knockout : Ablate putative targets (e.g., src kinase) to assess loss of compound activity (IC₅₀ shift from 5 µM to >50 µM) .

Advanced: What computational methods predict off-target interactions?

- Proteome-Wide Docking : Use Schrödinger’s Glide to screen against 5,000 human proteins, prioritizing hits with GlideScore < -7 .

- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to flag potential off-targets (e.g., COX-2 inhibition risk) .

Advanced: How to address solubility challenges in pharmacokinetic studies?

- Co-Solvent Systems : Use 10% DMSO/90% PBS (pH 7.4) for in vitro assays; transition to cyclodextrin complexes (20% w/v) for in vivo dosing .

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

Advanced: What statistical approaches analyze conflicting dose-response data across assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.